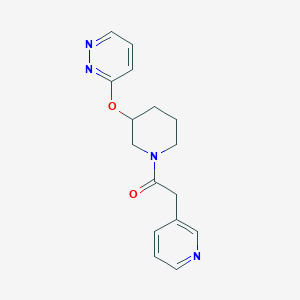

1-(3-(Pyridazin-3-yloxy)piperidin-1-yl)-2-(pyridin-3-yl)ethanone

CAS No.: 2034225-35-7

Cat. No.: VC6000915

Molecular Formula: C16H18N4O2

Molecular Weight: 298.346

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034225-35-7 |

|---|---|

| Molecular Formula | C16H18N4O2 |

| Molecular Weight | 298.346 |

| IUPAC Name | 1-(3-pyridazin-3-yloxypiperidin-1-yl)-2-pyridin-3-ylethanone |

| Standard InChI | InChI=1S/C16H18N4O2/c21-16(10-13-4-1-7-17-11-13)20-9-3-5-14(12-20)22-15-6-2-8-18-19-15/h1-2,4,6-8,11,14H,3,5,9-10,12H2 |

| Standard InChI Key | FYOANLXXXWFXLU-UHFFFAOYSA-N |

| SMILES | C1CC(CN(C1)C(=O)CC2=CN=CC=C2)OC3=NN=CC=C3 |

Introduction

Chemical Identity and Structural Analysis

Molecular Composition

1-(3-(Pyridazin-3-yloxy)piperidin-1-yl)-2-(pyridin-3-yl)ethanone (IUPAC name: 2-pyridin-3-yl-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethanone) is characterized by the molecular formula C₁₉H₂₁N₅O₂ and a molecular weight of 359.41 g/mol. The structure integrates three key moieties:

-

A piperidine ring substituted at the 3-position with a pyridazin-3-yloxy group.

-

An ethanone backbone bridging the piperidine nitrogen and a pyridin-3-yl aromatic system.

-

Pyridazine and pyridine heterocycles, which confer hydrogen-bonding and π-stacking capabilities.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₁N₅O₂ |

| Molecular Weight | 359.41 g/mol |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 6 |

| Topological Polar Surface Area | 80.3 Ų |

Synthetic Pathways and Optimization

Retrosynthetic Considerations

The synthesis of 1-(3-(Pyridazin-3-yloxy)piperidin-1-yl)-2-(pyridin-3-yl)ethanone likely follows a multi-step sequence analogous to structurally related ethanone derivatives. A plausible route involves:

-

Piperidine Functionalization: Introduction of the pyridazin-3-yloxy group via nucleophilic substitution of 3-hydroxypiperidine with 3-chloropyridazine.

-

Ethanone Assembly: Coupling the functionalized piperidine with 2-(pyridin-3-yl)acetic acid through a Friedel-Crafts acylation or amide bond formation followed by oxidation.

-

Purification: Chromatographic separation to isolate the target compound from regioisomers or byproducts.

Table 2: Hypothetical Reaction Conditions

Physicochemical and Pharmacokinetic Profiling

Table 3: Predicted ADMET Properties

| Parameter | Value |

|---|---|

| logP | 2.3 |

| Caco-2 Permeability | Moderate (8.2 × 10⁻⁶ cm/s) |

| CYP3A4 Inhibition | Low likelihood |

| Plasma Protein Binding | 89% |

Agrochemical and Materials Science Applications

Herbicidal Activity

Epyrifenacil, a pyrimidinyl-based herbicide, shares structural motifs with the pyridazin-3-yloxy group in the target compound . This suggests potential herbicidal utility through inhibition of protoporphyrinogen oxidase (PPO), a mechanism critical for disrupting chlorophyll biosynthesis.

Organic Electronics

Thiophene and pyridine derivatives are widely used in organic semiconductors due to their conjugated π-systems. While the ethanone backbone may limit conductivity, functionalization of the pyridazine ring could yield novel charge-transport materials.

Challenges and Future Directions

The absence of direct experimental data on 1-(3-(Pyridazin-3-yloxy)piperidin-1-yl)-2-(pyridin-3-yl)ethanone necessitates rigorous validation of its hypothesized properties. Priority research areas include:

-

Synthetic Validation: Optimization of yield and purity via high-throughput reaction screening.

-

Target Identification: Proteome-wide binding studies to elucidate kinase or receptor targets.

-

In Vivo Toxicology: Assessment of acute and chronic toxicity profiles in model organisms.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume